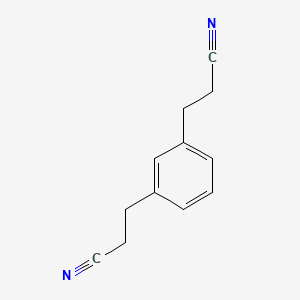
(2,6-Dimethylphenyl)(9H-fluoren-9-yl)oxophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-Dimethylphenyl)(9H-fluoren-9-yl)oxophosphanium is a chemical compound known for its unique structure and properties It is composed of a 2,6-dimethylphenyl group and a 9H-fluoren-9-yl group bonded to an oxophosphanium center
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dimethylphenyl)(9H-fluoren-9-yl)oxophosphanium typically involves the reaction of 2,6-dimethylphenyl lithium with 9H-fluoren-9-yl phosphine oxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Purification techniques like recrystallization or chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of phosphine oxides.
Reduction: The compound can be reduced to form phosphines, which are useful intermediates in organic synthesis.
Substitution: It can participate in substitution reactions where the oxophosphanium group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens or alkylating agents are employed under controlled conditions.
Major Products:
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphines.
Substitution: Formation of substituted phosphonium salts.
Applications De Recherche Scientifique
(2,6-Dimethylphenyl)(9H-fluoren-9-yl)oxophosphanium has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its role in drug design and delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (2,6-Dimethylphenyl)(9H-fluoren-9-yl)oxophosphanium involves its interaction with molecular targets such as enzymes or receptors. The oxophosphanium center can coordinate with metal ions, facilitating catalytic processes. The compound’s unique structure allows it to participate in various chemical reactions, influencing pathways involved in organic synthesis and material science.
Comparaison Avec Des Composés Similaires
- (2,6-Dimethylphenyl)(9H-fluoren-9-ylidene)phosphine
- (2,6-Dimethylphenyl)(9H-fluoren-9-yl)phosphine oxide
Comparison: (2,6-Dimethylphenyl)(9H-fluoren-9-yl)oxophosphanium is unique due to its oxophosphanium center, which imparts distinct reactivity and coordination properties compared to similar compounds. Its ability to undergo various chemical reactions and its applications in catalysis and material science make it a valuable compound in research and industry.
Propriétés
Numéro CAS |
90255-60-0 |
|---|---|
Formule moléculaire |
C21H18OP+ |
Poids moléculaire |
317.3 g/mol |
Nom IUPAC |
(2,6-dimethylphenyl)-(9H-fluoren-9-yl)-oxophosphanium |
InChI |
InChI=1S/C21H18OP/c1-14-8-7-9-15(2)20(14)23(22)21-18-12-5-3-10-16(18)17-11-4-6-13-19(17)21/h3-13,21H,1-2H3/q+1 |
Clé InChI |
HOIUYGPNNACMIV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)[P+](=O)C2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


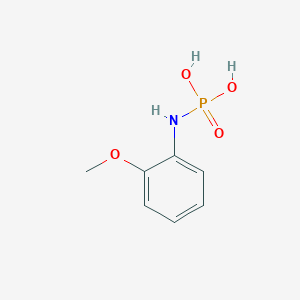

![2-Phenylspiro[4.4]nona-1,3-diene](/img/structure/B14351606.png)

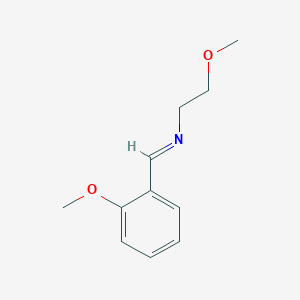

![5-Benzyl-7,8-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14351633.png)
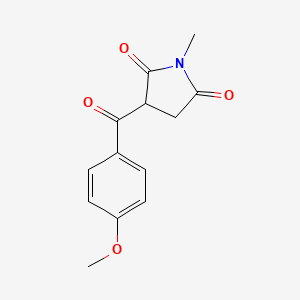
![4-(Methylsulfanyl)-3-phenylspiro[thiete-2,9'-xanthene]](/img/structure/B14351653.png)


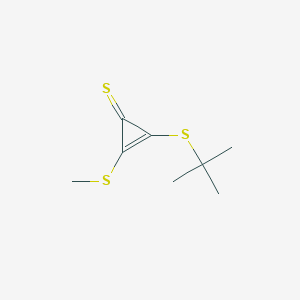
![2,2'-[(7-Methyl-2-propyl-1,8-naphthyridin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14351671.png)
